molecular formula C16H12Cl2OS B13102193 4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13102193
M. Wt: 323.2 g/mol
InChI Key: TYWBNIVVVANUHC-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiobenzaldehyde moiety attached to a 3-oxopropyl chain, which is further substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 3-oxopropyl intermediate: This can be achieved through the reaction of 2,3-dichlorobenzaldehyde with an appropriate ketone under acidic or basic conditions.

    Thioether formation: The intermediate is then reacted with thiobenzaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: 4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 4-[3-(2,3-Dichlorophenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)propionic acid: Similar in structure but lacks the thiobenzaldehyde moiety.

    2,3-Dichlorophenylpiperazine: Contains the 2,3-dichlorophenyl group but has a piperazine ring instead of the 3-oxopropyl chain.

    3-(2,5-Dichlorophenyl)propanoic acid: Another structurally related compound with different substitution patterns on the phenyl ring.

Uniqueness

4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 2,3-dichlorophenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

4-[3-(2,3-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-14-3-1-2-13(16(14)18)15(19)9-8-11-4-6-12(10-20)7-5-11/h1-7,10H,8-9H2

InChI Key

TYWBNIVVVANUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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